![molecular formula C12H13N3O3 B2706653 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide CAS No. 1234796-05-4](/img/structure/B2706653.png)
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide is a chemical compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields such as agriculture, medicine, and materials science. The presence of the oxadiazole ring in the structure imparts unique properties to the compound, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide typically involves the reaction of 3-methyl-1,2,4-oxadiazole with phenoxyacetic acid derivatives. One common method includes the use of amidoximes and isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the efficient synthesis of the compound without the need for protective groups, resulting in moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
化学反応の分析
Types of Reactions
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit bacterial enzymes, leading to antibacterial effects . The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its therapeutic potential.
類似化合物との比較
Similar Compounds
- 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- N-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboximidamide
- 2-(1,2,4-Oxadiazol-5-yl)anilines
Uniqueness
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide stands out due to its unique combination of the oxadiazole ring and phenoxyacetamide moiety. This structure imparts specific biological activities and chemical reactivity that may not be present in other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research.
特性
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-9-14-12(18-15-9)7-13-11(16)8-17-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEQWFFBDDCXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
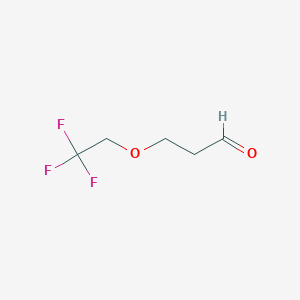

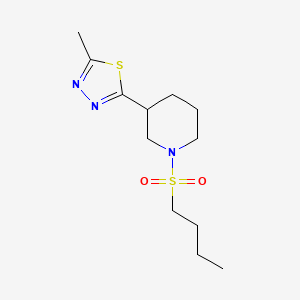
![3-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoic Acid](/img/structure/B2706576.png)
![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2706578.png)
![2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine hydrochloride](/img/structure/B2706582.png)
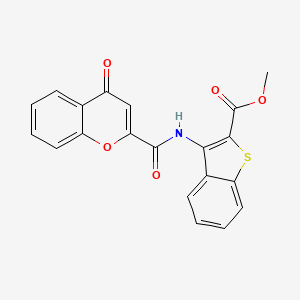
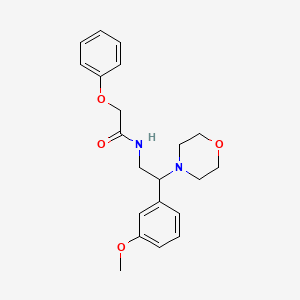
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2706586.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2706588.png)
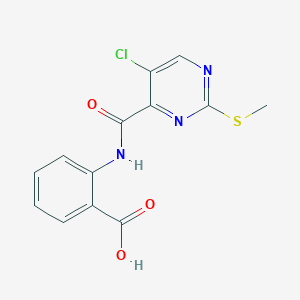
![6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2706591.png)
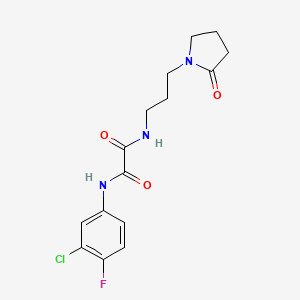
![2-(benzo[d]isoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2706593.png)
